molecular formula C7H4Br2F2 B1439351 5-Bromo-2,3-difluorobenzyl bromide CAS No. 887585-85-5

5-Bromo-2,3-difluorobenzyl bromide

Cat. No.: B1439351
CAS No.: 887585-85-5
M. Wt: 285.91 g/mol
InChI Key: XTJJKFPJSVLAMK-UHFFFAOYSA-N
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Description

Significance of Benzyl (B1604629) Halides in Contemporary Synthetic Methodologies

Benzyl halides, which are benzyl-derived compounds containing a halogen, are fundamental reagents in a wide array of organic reactions. wisdomlib.org Their structure, featuring a benzene (B151609) ring attached to a halomethyl group, confers a unique reactivity profile. wikipedia.org The carbon atom attached to the halogen is known as the benzylic position, and reactions at this site are crucial for many synthetic pathways. khanacademy.orgyoutube.com

One of the primary applications of benzyl halides is in nucleophilic substitution reactions. quora.com Although they are often primary halides, they can undergo both SN1 and SN2 reactions. The potential for an SN1 pathway is enhanced by the stability of the resulting benzyl carbocation, which is stabilized by resonance with the adjacent benzene ring. khanacademy.orgquora.com This dual reactivity allows for a broad range of transformations.

Furthermore, benzyl halides are key substrates in cross-coupling reactions and are widely used in the synthesis of pharmaceuticals and coumarin (B35378) derivatives. wisdomlib.org They also participate in Friedel-Crafts benzylation reactions with electron-rich aromatic compounds to form diarylmethanes, which are important structures in materials science and pharmaceutical development. rsc.orgresearchgate.net The enhanced reactivity of the benzylic position is attributed to the relatively low bond dissociation energy of benzylic C-H bonds, which facilitates functionalization. wikipedia.org

The Unique Role of Fluorine and Bromine Substituents in Aromatic Systems

The presence of fluorine and bromine atoms on the aromatic ring of a benzyl halide introduces specific electronic effects that are critical to its chemical behavior.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.comwyzant.com When attached to an aromatic ring, fluorine atoms can stabilize the ring, leading to shorter carbon-carbon bonds and increased resistance to certain addition reactions. nih.gov This stabilization contributes to the high thermal stability and chemical resistance of many fluorinated aromatic compounds. nih.govacs.org In the context of nucleophilic aromatic substitution (SNAr), aryl fluorides often react faster than their bromo- or chloro-analogues. This is because the rate-determining step is typically the initial nucleophilic attack, and fluorine's strong inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex), lowering the activation energy. stackexchange.comwyzant.com

Bromine: Bromine, while also a halogen, has different properties. It is less electronegative than fluorine but is a better leaving group in many standard nucleophilic substitution reactions. stackexchange.com In electrophilic aromatic substitution, bromine can be introduced onto a benzene ring using a Lewis acid catalyst like AlBr₃ or FeBr₃, which polarizes the Br-Br bond. libretexts.org Benzylic bromination, the substitution of a hydrogen at the benzylic position with bromine, is a key reaction often achieved using N-bromosuccinimide (NBS). This reaction proceeds via a free-radical mechanism, stabilized by the aromatic ring. youtube.com The bromine atom in a benzyl bromide is readily displaced by nucleophiles, making it a versatile synthetic handle. khanacademy.org

The combination of fluorine's strong inductive effect and bromine's utility as both a ring substituent and a leaving group on the benzylic carbon creates a molecule with multifaceted reactivity.

Overview of Research Trajectories for 5-Bromo-2,3-difluorobenzyl bromide and Related Motifs

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in medicinal chemistry and agrochemistry. Its utility can be inferred from studies on closely related compounds.

For instance, difluorobenzyl bromide analogues are recognized as valuable intermediates for introducing fluorine atoms into molecules to enhance biological activity and stability. chemimpex.com 2,5-Difluorobenzyl bromide has been used in the synthesis of potential treatments for Alzheimer's disease, and 2,3-difluorobenzyl bromide is a key intermediate for various pharmaceutical agents. chemimpex.comsigmaaldrich.com Similarly, 1-Bromo-2,3-difluorobenzene (B1273032) is a precursor for potent CGRP receptor antagonists. chemicalbook.com The presence of multiple halogen substituents allows for selective, stepwise reactions, such as metal-catalyzed cross-coupling at the bromo-substituted position or nucleophilic displacement of the benzylic bromide.

The research trajectory for this compound is therefore likely focused on its application as a versatile intermediate in the synthesis of complex, highly functionalized molecules. The specific arrangement of the two fluorine atoms and the bromine atom on the ring provides a unique substitution pattern that can be exploited to create novel compounds with desirable electronic and steric properties for biological targets.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 91326-61-7
Molecular Formula C₇H₄Br₂F₂
Molecular Weight 285.92 g/mol

This table presents key identifiers for the compound of interest.

Table 2: Related Difluorobenzyl Bromide Compounds and Their Applications

CompoundCAS NumberApplication/UseReference
2,3-Difluorobenzyl bromide113211-94-2Intermediate in pharmaceutical and agrochemical synthesis. chemimpex.comsigmaaldrich.com
2,5-Difluorobenzyl bromide85117-99-3Synthesis of γ-secretase inhibitors for potential Alzheimer's treatment. sigmaaldrich.com
3,5-Difluorobenzyl bromide141776-91-2General synthetic intermediate. sigmaaldrich.comsigmaaldrich.com

This table showcases the utility of structurally similar compounds, suggesting potential research avenues for this compound.

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

5-bromo-1-(bromomethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJJKFPJSVLAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-85-5
Record name 5-Bromo-2,3-difluorobenzyl bromide
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Synthetic Methodologies for 5 Bromo 2,3 Difluorobenzyl Bromide

Direct Bromination Approaches for Benzyl (B1604629) Halide Formation

The most direct route to 5-Bromo-2,3-difluorobenzyl bromide involves the bromination of the benzylic position of 5-bromo-2,3-difluorotoluene. This transformation is typically achieved through a free radical pathway.

Radical Bromination Mechanisms and Conditions

Radical halogenation is a chain reaction consisting of three main stages: initiation, propagation, and termination. libretexts.org In the context of synthesizing this compound, the process begins with the homolytic cleavage of a bromine source to generate bromine radicals. This initiation step is typically induced by UV light or a radical initiator like azobisisobutyronitrile (AIBN). researchgate.net

Once formed, a bromine radical abstracts a hydrogen atom from the methyl group of 5-bromo-2,3-difluorotoluene. This is the key selectivity-determining step, as the benzylic C-H bond is weaker than the aromatic C-H bonds, leading to preferential abstraction at the benzylic position. This generates a stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical then reacts with a bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), to form the desired this compound and a new bromine radical, which continues the chain reaction (propagation). libretexts.orgyoutube.com The reaction is terminated when two radicals combine. libretexts.org

N-bromosuccinimide (NBS) is a commonly employed reagent for benzylic brominations as it allows for a low, controlled concentration of bromine in the reaction mixture, which can minimize side reactions. libretexts.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although greener alternatives are increasingly being used. researchgate.netresearchgate.net

Table 1: Key Stages of Radical Bromination

StageDescription
Initiation Generation of bromine radicals from a bromine source using heat or light. libretexts.org
Propagation Abstraction of a benzylic hydrogen by a bromine radical, followed by reaction of the resulting benzylic radical with a bromine source to form the product and a new bromine radical. libretexts.org
Termination Combination of any two radical species to end the chain reaction. libretexts.org

Optimization of Reaction Parameters for Selectivity and Yield

Achieving high selectivity and yield in the synthesis of this compound requires careful optimization of several reaction parameters. A significant challenge in benzylic bromination is the potential for over-bromination to form the dibromo- and tribromo- derivatives. scientificupdate.com

Choice of Brominating Agent: While molecular bromine can be used, NBS is often preferred for its ability to maintain a low and constant concentration of Br₂, thus favoring monobromination. libretexts.orgrsc.org

Solvent: The choice of solvent can influence the reaction's outcome. While carbon tetrachloride has been traditionally used, its toxicity and environmental impact have led to the exploration of alternatives. researchgate.net Acetonitrile has been shown to be a suitable replacement, in some cases improving both yield and reproducibility. researchgate.net

Initiator: The reaction can be initiated using thermal initiators like AIBN or photochemically with a light source, such as a household lamp. researchgate.net Photochemical initiation can often be performed at lower temperatures, potentially reducing side reactions.

Control of Byproducts: The formation of dibrominated byproducts is a common issue. scientificupdate.com Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess of the starting toluene (B28343) derivative can also help to minimize over-bromination.

Multi-step Synthetic Routes from Substituted Benzenes

An alternative to direct bromination of the corresponding toluene is a multi-step approach starting from more readily available substituted benzenes. This strategy allows for the sequential and controlled introduction of the required functional groups.

Precursor Synthesis and Functional Group Interconversions

A plausible multi-step synthesis could begin with a difluorinated benzene (B151609) derivative. For instance, starting with 1,2-difluorobenzene, a Friedel-Crafts acylation or alkylation could be employed to introduce a methyl group. However, directing this substitution to the desired position relative to the fluorine atoms can be challenging and may lead to isomeric mixtures.

A more controlled route might involve starting with a pre-functionalized benzene ring. For example, a difluoroaniline or difluorobenzoic acid derivative could be used, where the existing functional group directs subsequent substitutions before being converted to the required methyl group.

Strategic Introduction of Halogen Atoms (Bromine and Fluorine)

The synthesis of the key precursor, 5-bromo-2,3-difluorotoluene, would likely involve the bromination of 2,3-difluorotoluene. The directing effects of the fluorine atoms would need to be considered to achieve bromination at the desired C-5 position.

Alternatively, a synthetic route could start from a bromo-difluoro precursor. For example, the synthesis of 1-bromo-2,3-difluorobenzene (B1273032) has been reported, which could potentially be a starting point for the introduction of a methyl group. chemicalbook.com A patent describing the synthesis of 5-bromo-2,4-difluorobenzoic acid from 2,4-difluorobenzoic acid highlights a method for the selective bromination of a difluorinated ring system, which could be conceptually applied to a 2,3-difluoro-substituted precursor. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push to develop more environmentally friendly methods for chemical synthesis. researchgate.net These principles can be applied to the preparation of this compound.

Alternative Solvents: The replacement of hazardous solvents like carbon tetrachloride is a key goal. Water, ionic liquids, and non-chlorinated organic solvents have been investigated for benzylic bromination reactions. researchgate.net

Alternative Bromine Sources and In Situ Generation: To avoid the handling of molecular bromine, methods for its in situ generation have been developed. One such method involves the oxidation of hydrogen bromide with hydrogen peroxide. google.com Another approach uses a combination of sodium bromate (B103136) (NaBrO₃) and hydrobromic acid. rsc.orgrsc.org These methods can offer improved safety and reduced waste.

Photochemical and Flow Chemistry: The use of light to initiate the reaction can be a greener alternative to chemical initiators. researchgate.net Furthermore, conducting the reaction in a continuous flow reactor can offer several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety. rsc.orgrsc.org Photochemical benzylic brominations in continuous flow have been shown to be highly efficient, with short reaction times and high throughput. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

FeatureTraditional ApproachGreen Approach
Solvent Carbon Tetrachloride, Dichloromethane researchgate.netAcetonitrile, Water, Ionic Liquids, Solvent-free researchgate.net
Brominating Agent Molecular Bromine, NBS researchgate.netIn situ generated Bromine (e.g., H₂O₂/HBr) google.com
Initiation AIBN (thermal) researchgate.netPhotochemical (light), Microwave, Ultrasound researchgate.netresearchgate.net
Reaction Setup Batch reactionContinuous flow reactor rsc.orgrsc.org

Solvent-Free and Environmentally Benign Reaction Conditions

The move towards greener chemical synthesis has propelled the development of methods that reduce or eliminate the use of volatile and toxic organic solvents. For the benzylic bromination required to produce this compound, several innovative and environmentally friendly approaches have been explored for analogous substrates.

Photochemical Flow Chemistry: A significant advancement in environmentally benign synthesis is the use of continuous flow photochemical reactors. rsc.org This technique enables highly efficient mass and heat transfer and uniform irradiation, which is difficult to achieve in large batch processes. rsc.org For benzylic brominations, a flow system can be designed where bromine (Br₂) is generated in situ from reagents like sodium bromate (NaBrO₃) and hydrobromic acid (HBr). The substrate, such as the precursor 5-bromo-2,3-difluorotoluene, can be passed through the reactor with the brominating agents. This method can be intensified to the point of eliminating the need for an organic solvent altogether, achieving complete conversion with very short residence times. rsc.org This not only reduces waste but also significantly improves the safety of handling highly reactive bromine.

Oxidative Bromination with H₂O₂: An alternative green approach involves oxidative bromination using a combination of a bromide source (like HBr) and an oxidant, most notably hydrogen peroxide (H₂O₂). This system generates molecular bromine in situ, with water being the only byproduct, making it an environmentally acceptable procedure. researchgate.net When combined with visible-light photocatalysis in a continuous-flow microreactor, this method can be performed without any additional catalyst or solvent. researchgate.net The efficiency of this process is significantly improved in a microreactor, highlighting a safe and straightforward protocol for bromination. researchgate.net

Aqueous Media and Greener Reagents: The use of water as a solvent is a cornerstone of green chemistry. Visible-light induced free-radical bromination of substituted toluenes using N-bromosuccinimide (NBS) can be effectively performed 'on water' at ambient temperature, often without the need for a metal or acid catalyst. researchgate.net Furthermore, replacing traditional brominating agents is crucial. 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), a commercial disinfectant, has been identified as a more environmentally benign reagent for benzylic bromination compared to alternatives. researchgate.net Its use, particularly in greener solvents like tetrahydrofuran, presents a sustainable option for synthesis. researchgate.net Another underutilized and safer bromine source is bromotrichloromethane (B165885) (BrCCl₃), which can be used in photochemical brominations under continuous flow conditions and possesses no major environmental or safety issues. rsc.org

Method/Reagent SystemKey ConditionsEnvironmental AdvantagesRelevant Findings
Photochemical Flow Reactor In situ Br₂ generation (e.g., NaBrO₃/HBr), 405 nm LED irradiationComplete removal of organic solvent possible, high throughput, enhanced safety.Complete conversion achieved in residence times as low as 15 seconds for some substrates. rsc.org
HBr-H₂O₂ with Visible Light Continuous-flow microreactor, visible-light photocatalysisCatalyst- and solvent-free, water is the only byproduct, high atom economy.Significantly improves the efficiency of bromination for toluene derivatives. researchgate.net
NBS 'on water' N-bromosuccinimide (NBS), visible light, aqueous mediumEliminates hazardous organic solvents like CCl₄, mild reaction conditions.Efficient and selective monobromination for a wide range of substrates at room temperature. researchgate.net
BrCCl₃ Photochemical Flow Bromotrichloromethane (BrCCl₃), photosensitizer, continuous flowBrCCl₃ is readily available and has no significant environmental or safety issues.Particularly effective for electron-rich substrates that are challenging for NBS-based methods. rsc.org

Catalyst Development for Sustainable Production

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and sustainability. The development of novel catalysts for benzylic bromination is key to the sustainable production of compounds like this compound.

Lewis Acid Catalysis: Research has shown that Lewis acids can efficiently catalyze benzylic bromination. Zirconium(IV) chloride (ZrCl₄) has demonstrated excellent catalytic activity for the bromination of the aromatic side chain using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.govscientificupdate.com This reaction proceeds under mild, room temperature conditions and follows a radical pathway, selectively producing the benzyl bromide derivative without competing aromatic ring bromination. nih.gov This method is more atom-economical than processes using N-bromosuccinimide (NBS). nih.gov

Iron Catalysis: Iron is an ideal catalyst from a green chemistry perspective due to its abundance, low cost, and low toxicity. A practical method for iron-catalyzed, site-selective benzylic C–H bromination has been developed using commercially available iron(II) bromide (FeBr₂). acs.org The protocol is effective at a low catalyst loading (1 mol %) without the need for any complex or expensive ligands. This simple and mild reaction is scalable and shows good functional group tolerance, making it a convenient route for late-stage functionalization. acs.org

Photocatalysis and Electrochemical Synthesis: The use of visible light as a clean and renewable energy source to drive chemical reactions is a rapidly growing field. Visible-light-induced brominations can often proceed without any external catalyst, using reagents like NBS in benign solvents or solvent-free systems. researchgate.netresearchgate.net This approach avoids the costs and environmental impact associated with metal catalysts.

Another innovative, catalyst-free approach is electrochemical synthesis. Side-chain bromination of toluenes can be achieved through two-phase electrolysis. cecri.res.in In this method, an aqueous solution of sodium bromide (NaBr) acts as the bromine source and supporting electrolyte, while the toluene derivative is dissolved in an organic solvent. The reaction proceeds under mild conditions using simple equipment, representing a novel and efficient alternative to traditional chemical methods. cecri.res.in

Catalytic SystemBrominating AgentReaction ConditionsKey Advantages
Zirconium(IV) chloride (ZrCl₄) 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Room temperatureHigh catalytic activity, selective for benzylic position, avoids ring bromination. nih.gov
Iron(II) bromide (FeBr₂) N-Bromosuccinimide (NBS) or other Br sourcesMild conditions, 1 mol % catalyst loadingUses an abundant, low-cost, and non-toxic metal; no ligand required; scalable. acs.org
Visible-Light Photocatalysis NBS or HBr/H₂O₂Ambient temperature, visible light irradiationCatalyst-free or metal-free, uses light as a renewable energy source, highly sustainable. researchgate.netresearchgate.net
Two-Phase Electrolysis NaBr (in aqueous phase)Electrochemical cell, mild conditionsCatalyst-free, high yields, novel and efficient alternative procedure. cecri.res.in

Reactivity and Mechanistic Investigations of 5 Bromo 2,3 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions of the Benzyl (B1604629) Bromide Moiety

The benzyl bromide group in 5-Bromo-2,3-difluorobenzyl bromide is the primary site for nucleophilic substitution reactions. The reactivity of this moiety is influenced by the stability of the potential benzylic carbocation intermediate and the steric environment around the benzylic carbon.

S_N1 and S_N2 Pathways: Stereochemical and Electronic Influences

Nucleophilic substitution at the benzylic carbon can proceed through either an S_N1 (Substitution Nucleophilic Unimolecular) or S_N2 (Substitution Nucleophilic Bimolecular) mechanism, or a combination of both. The preferred pathway is determined by several factors including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. masterorganicchemistry.comyoutube.com

The S_N1 mechanism involves a two-step process where the leaving group (bromide) departs first to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comyoutube.com Benzylic substrates, such as this compound, are prone to S_N1 reactions because the resulting benzylic carbocation is stabilized by resonance with the adjacent benzene (B151609) ring. youtube.comlibretexts.org The presence of electron-withdrawing fluorine atoms on the ring can influence the stability of this carbocation.

The S_N2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. masterorganicchemistry.commasterorganicchemistry.com This pathway is favored by strong nucleophiles and less sterically hindered substrates. masterorganicchemistry.com For this compound, which is a primary benzyl bromide, the S_N2 pathway is also highly plausible. The reaction rate in an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com

The stereochemical outcome of these reactions is a key distinguishing feature. S_N1 reactions proceeding through a planar carbocation intermediate typically lead to a racemic mixture of products if the starting material is chiral. masterorganicchemistry.com In contrast, S_N2 reactions result in an inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. masterorganicchemistry.commasterorganicchemistry.com

Solvent Effects on Reaction Kinetics and Product Distribution

The choice of solvent plays a crucial role in determining the reaction pathway and rate of nucleophilic substitution reactions. spcmc.ac.inyoutube.com Polar protic solvents, such as water and alcohols, are capable of solvating both cations and anions effectively. spcmc.ac.in This property stabilizes the carbocation intermediate in S_N1 reactions, thereby increasing the reaction rate. libretexts.org For instance, the hydrolysis of benzyl chloride proceeds mainly via an S_N1 mechanism in water, a solvent with a high dielectric constant that facilitates ionization. spcmc.ac.in

Polar aprotic solvents, like acetone (B3395972) or dimethylformamide (DMF), are less effective at solvating cations but can solvate nucleophiles. libretexts.org In S_N2 reactions, where the nucleophile is directly involved in the rate-determining step, polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles, thus accelerating the reaction. libretexts.orgyoutube.com Conversely, polar protic solvents can form hydrogen bonds with the nucleophile, reducing its reactivity and slowing down S_N2 reactions. youtube.com

The following table illustrates the general influence of solvent polarity on the reaction rates of S_N1 and S_N2 reactions.

Solvent TypeS_N1 Reaction RateS_N2 Reaction Rate
Polar Protic (e.g., Water, Ethanol)IncreasesDecreases
Polar Aprotic (e.g., Acetone, DMSO)DecreasesIncreases
Non-polar (e.g., Hexane, Benzene)SlowSlow

Electrophilic Aromatic Substitution on the Difluorobenzene Ring

The difluorobenzene ring of this compound can undergo electrophilic aromatic substitution (S_EAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of this reaction are governed by the electronic effects of the existing substituents.

Regioselectivity and Directing Effects of Halogen Substituents

The substituents on the benzene ring—two fluorine atoms and a bromine atom—are all halogens. Halogens are generally considered deactivating groups in electrophilic aromatic substitution, meaning they make the ring less reactive than benzene itself. youtube.comperlego.com This deactivation is due to their electron-withdrawing inductive effect.

However, halogens are also ortho-, para-directors. perlego.com This is because they can donate a lone pair of electrons through resonance, which stabilizes the intermediate arenium ion when the electrophile attacks at the ortho or para positions. libretexts.org In the case of this compound, the directing effects of the three halogen substituents must be considered. The incoming electrophile will preferentially substitute at the positions most activated (or least deactivated) by the combined electronic effects of the substituents. The presence of multiple deactivating groups generally makes electrophilic aromatic substitution on this ring challenging. rsc.org

Catalyst Systems for Aromatic Functionalization

Electrophilic aromatic substitution reactions often require a catalyst to generate a potent electrophile. masterorganicchemistry.com For halogenation, a Lewis acid such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is typically used. wikipedia.org For nitration, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺). wikipedia.org Friedel-Crafts reactions, which involve alkylation or acylation of the aromatic ring, also employ Lewis acid catalysts. wikipedia.org

More advanced methods for the functionalization of fluorinated aromatic compounds include transition metal-catalyzed C-H activation. researchgate.net These methods can offer alternative pathways for introducing new functional groups onto the aromatic ring with high selectivity. nih.govacs.org

Cross-Coupling Reactions Involving this compound

The bromine atom on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgscielo.br This method is widely used for the formation of biaryl compounds. msu.edu The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. acs.orgnih.govorganic-chemistry.org It is a reliable method for the synthesis of aryl-alkynes. Copper-free versions of this reaction have also been developed. ucsb.edu

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly valuable for the synthesis of aryl amines. nih.gov

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. A variety of phosphine (B1218219) ligands have been developed to improve the scope and efficiency of these transformations. nih.gov

The following table summarizes some common cross-coupling reactions applicable to this compound.

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
Suzuki-Miyaura CouplingOrganoboron ReagentC-CPd catalyst (e.g., Pd(PPh₃)₄), Base
Sonogashira CouplingTerminal AlkyneC-C (alkyne)Pd catalyst, Cu(I) salt, Base
Buchwald-Hartwig AminationAmineC-NPd catalyst, Phosphine ligand, Base

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. organic-chemistry.org this compound possesses two distinct C-Br bonds that can potentially undergo oxidative addition to a palladium(0) center: the C(sp²)-Br bond on the aromatic ring and the C(sp³)-Br bond of the benzyl group. The selectivity of these reactions often depends on the specific reaction conditions, ligands, and the nature of the coupling partners.

Suzuki-Miyaura Reaction:

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.com For this compound, selective coupling at either the aryl bromide or the benzyl bromide position is possible. The coupling of benzyl halides with arylboronic acids is a known method for synthesizing diarylmethanes. nih.govresearchgate.net The general catalytic cycle involves oxidative addition of the halide to Pd(0), transmetallation with the boronate species, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov The electron-withdrawing fluorine atoms on the aromatic ring would likely influence the rate of oxidative addition at the aryl position.

Illustrative Suzuki-Miyaura Reaction Conditions:

The following table presents typical conditions for Suzuki-Miyaura reactions involving related aryl and benzyl bromides, as direct experimental data for this compound is not extensively documented in readily available literature.

ComponentExample ConditionRole
Electrophile This compoundSubstrate
Nucleophile Phenylboronic acidSource of aryl group
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Facilitates C-C bond formation nih.gov
Base K₂CO₃ or Cs₂CO₃Activates the organoboron reagent nih.govnih.gov
Solvent Toluene (B28343)/H₂O or Dioxane/H₂OReaction medium yonedalabs.com
Temperature 80-110 °CProvides energy for reaction

Heck Reaction:

The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov In the context of this compound, the reaction would primarily occur at the more reactive aryl bromide position. The general mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org The presence of a base is crucial to regenerate the active catalyst. nih.gov

Illustrative Heck Reaction Conditions:

The following table outlines typical conditions for Heck reactions with aryl bromides. Specific optimization would be required for this compound.

ComponentExample ConditionRole
Electrophile This compoundSubstrate
Alkene Styrene or n-Butyl acrylateCoupling partner nih.gov
Catalyst Pd(OAc)₂ with P(o-tolyl)₃Facilitates C-C bond formation
Base Et₃N or K₂CO₃Neutralizes HBr byproduct, regenerates catalyst nih.gov
Solvent DMF or NMPPolar aprotic solvent
Temperature 100-140 °CTypically requires elevated temperatures nih.gov

Sonogashira Reaction:

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. mdpi.com This reaction is a powerful method for forming C(sp²)-C(sp) bonds. For this compound, the reaction is expected to proceed at the aryl bromide position to yield a 5-alkynyl-2,3-difluorobenzyl bromide derivative. Mild, aqueous conditions have been developed for similar couplings, which could be applicable. mdpi.comresearchgate.net

Illustrative Sonogashira Reaction Conditions:

The following table shows representative conditions for Sonogashira couplings of aryl bromides. The reactivity of this compound would need empirical determination.

ComponentExample ConditionRole
Electrophile This compoundSubstrate
Alkyne PhenylacetyleneCoupling partner
Pd Catalyst PdCl₂(PPh₃)₂Primary catalyst
Cu Co-catalyst CuIFacilitates alkyne activation mdpi.com
Base Et₃N or PiperidineSolvent and base
Solvent THF or DMFReaction medium
Temperature Room Temperature to 60 °CGenerally mild conditions

Mechanistic Aspects of Transmetallation and Reductive Elimination

The key steps in palladium-catalyzed cross-coupling cycles are oxidative addition, transmetallation, and reductive elimination. nih.govwildlife-biodiversity.com

Transmetallation: This step involves the transfer of an organic group from the main group organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi) to the palladium(II) center. nih.gov In a Suzuki reaction with this compound, after oxidative addition, the resulting arylpalladium(II) bromide complex would react with a boronate, activated by a base, to form a diarylpalladium(II) species. The rate and efficiency of this step can be influenced by the nature of the base, solvent, and the electronic properties of the ligands on the palladium and the aryl group.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the palladium(II) complex are coupled, forming a new carbon-carbon bond and regenerating the catalytically active palladium(0) species. nih.gov For instance, following the transmetallation step in a Suzuki reaction, the resulting diorganopalladium(II) intermediate undergoes reductive elimination to yield the coupled product. The rate of reductive elimination is highly dependent on the steric and electronic properties of the phosphine ligands and the organic groups attached to the palladium. mit.edu Electron-withdrawing substituents on the aryl groups can, in some cases, accelerate reductive elimination. nih.gov

Other Transition Metal-Mediated Coupling Reactions

While palladium is the most common catalyst for these transformations, other transition metals like nickel and iron are gaining prominence due to their lower cost and unique reactivity. bris.ac.ukd-nb.info

Nickel-Catalyzed Reactions: Nickel catalysts are known to be effective for cross-coupling reactions, including those involving less reactive electrophiles like aryl chlorides. nih.gov They can also facilitate reductive cross-couplings of alkyl bromides. rsc.org For this compound, a nickel catalyst could potentially offer different selectivity between the aryl and benzyl bromide positions compared to palladium, or enable couplings with a different range of nucleophiles.

Iron-Catalyzed Reactions: Iron is an earth-abundant and non-toxic metal, making it an attractive alternative to precious metals. princeton.edu Iron-catalyzed cross-coupling reactions, often involving Grignard reagents (Kumada coupling) or organoboron reagents (Suzuki-Miyaura type), have been developed. bris.ac.ukd-nb.inforesearchgate.net These reactions frequently proceed through radical mechanisms or involve low-valent iron species. The application of iron catalysts to substrates like this compound could provide a more sustainable route to coupled products.

Radical Reactions and Their Synthetic Utility

Generation and Reactivity of Benzylic Radicals

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, and similarly, the benzylic C-Br bond in this compound is susceptible to homolytic cleavage to form a benzylic radical. This radical is stabilized by resonance with the adjacent aromatic ring. The 2,3-difluoro-5-bromobenzyl radical can be generated through several methods:

Initiation with heat or light: In the presence of a radical initiator like AIBN (azobisisobutyronitrile) or under UV irradiation, the C-Br bond can break homolytically. masterorganicchemistry.com

Atom Transfer Radical (ATR) processes: A transition metal complex can abstract the bromine atom to generate the radical. This is the fundamental principle of Atom Transfer Radical Polymerization (ATRP). rsc.org

Once formed, this benzylic radical can participate in various reactions, including hydrogen atom abstraction, addition to double bonds, or recombination with other radicals.

Applications in Polymerization and Advanced Organic Synthesis

Applications in Polymerization:

Compounds like this compound are potential initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, architectures, and low dispersity. nsf.gov The benzylic bromide can act as an initiator in the presence of a transition metal catalyst (typically copper or iron) and a ligand. The catalyst reversibly activates and deactivates the propagating polymer chain by abstracting and donating the bromine atom, which controls the radical concentration and minimizes termination reactions.

Illustrative ATRP System:

This table shows a typical setup for ATRP using a benzyl bromide initiator.

ComponentExample ReagentRole
Initiator This compoundSource of initial radical, determines one chain end
Monomer Styrene, Methyl methacrylateBuilding blocks of the polymer
Catalyst Cu(I)BrActivator
Ligand PMDETA, bipyridineSolubilizes and modulates the activity of the copper catalyst
Deactivator Cu(II)Br₂Regulates radical concentration
Solvent Toluene, AnisoleReaction medium

Applications in Advanced Organic Synthesis:

The dual reactivity of this compound makes it a valuable building block in multi-step organic synthesis. For example, the aryl bromide can be functionalized via a cross-coupling reaction, and the benzyl bromide moiety can then be used for subsequent transformations such as nucleophilic substitution or conversion into other functional groups. This allows for the construction of complex molecular architectures, which is particularly relevant in the synthesis of pharmaceuticals and materials science. nih.gov

Synthetic Utility of 5 Bromo 2,3 Difluorobenzyl Bromide As a Versatile Building Block

Applications in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates is a widely recognized strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. 5-Bromo-2,3-difluorobenzyl bromide provides a readily accessible source for introducing the 5-bromo-2,3-difluorobenzyl moiety into potential therapeutic agents.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound is an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for its use in the creation of more complex molecules targeted for therapeutic applications. The presence of both bromine and fluorine atoms offers multiple reaction sites, enabling diverse synthetic transformations. For instance, related structures like 2,3-difluorobenzyl bromide are utilized in the synthesis of various fluorinated compounds sought after for their improved efficacy in medicinal chemistry. chemimpex.com

The development of novel inhibitors for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the treatment of Alzheimer's disease. nih.gov Research has shown that derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide are effective dual inhibitors of these enzymes. nih.gov While not directly using this compound, this highlights the importance of the brominated and fluorinated phenyl motif in designing neurologically active compounds.

Furthermore, compounds like 5-bromo-2-fluorobenzonitrile, a related brominated and fluorinated benzene (B151609) derivative, are key intermediates in the synthesis of antigout medications such as Febuxostat. google.com This underscores the role of such halogenated building blocks in creating a variety of pharmaceutical agents.

Incorporation into Biologically Active Scaffolds

The 5-bromo-2,3-difluorobenzyl group can be incorporated into various molecular scaffolds to enhance their biological activity. The fluorine atoms can improve metabolic stability and binding affinity, while the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions.

For example, the synthesis of novel inhibitors often involves the use of building blocks that can introduce specific functionalities. The development of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues as cholinesterase inhibitors demonstrates how a brominated phenyl ring is a core component of a biologically active scaffold. nih.gov The ability to modify this scaffold is crucial for optimizing potency and selectivity.

The utility of similar fluorinated benzyl (B1604629) bromides in creating complex molecular architectures is well-established. chemimpex.com These building blocks are instrumental in developing new materials and pharmaceutical agents by allowing for the introduction of difluorobenzyl groups into larger molecules, thereby enhancing their reactivity and stability. chemimpex.com

Design of Fluorinated Drug Candidates and Bioisosteres

The introduction of fluorine into drug molecules is a common strategy to enhance their pharmacological profiles. nih.gov Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered acidity of nearby functional groups. This compound serves as a valuable tool for introducing a difluorinated, brominated phenyl ring, which can act as a bioisostere for other chemical groups.

The use of fluorinated analogues in drug design is extensive, with numerous FDA-approved drugs containing fluorine. nih.gov These organo-fluorinated drugs have seen rapid growth in the pharmaceutical market. nih.gov The ability of this compound to introduce a difluorophenyl group makes it a relevant building block in the design of new fluorinated drug candidates. The presence of the bromine atom further allows for late-stage functionalization, enabling the creation of diverse compound libraries for screening.

Role in Agrochemical Development

The principles of enhancing biological activity through halogenation are also applied in the development of agrochemicals. This compound and related compounds are valuable intermediates in the synthesis of modern pesticides.

Synthesis of Herbicides, Insecticides, and Fungicides

Halogenated benzyl derivatives are foundational in the synthesis of a variety of agrochemicals. quickcompany.in The specific substitution pattern of this compound can be leveraged to create active ingredients for herbicides, insecticides, and fungicides. The presence of fluorine often enhances the efficacy and selectivity of these agents.

For instance, 3,5-difluorobenzyl derivatives are known to be important intermediates for synthesizing agrochemical products. quickcompany.in The synthetic pathways to these derivatives often involve multiple steps, including fluorination, reduction, bromination, and formylation. quickcompany.in Similarly, 5-bromo-2-fluorobenzeneboronic acid is a useful intermediate in the preparation of non-ester pyrethroid compounds, which are used as pesticides. google.com

Development of Novel Crop Protection Agents

The search for new and more effective crop protection agents is a continuous effort in the agrochemical industry. Building blocks like this compound provide the chemical diversity needed to develop novel active ingredients. The unique combination of halogens in this molecule can lead to compounds with improved performance characteristics, such as enhanced potency, broader spectrum of activity, or better environmental profiles.

The synthesis of specialty chemicals and materials with specific properties often relies on the incorporation of bromine and fluorine atoms. In the context of agrochemicals, this can translate to the development of crop protection agents with tailored reactivity and biological effects. The ability to synthesize a wide range of derivatives from a single, versatile starting material like this compound is a significant advantage in the discovery pipeline for new agrochemicals.

Contributions to Materials Science

The unique combination of a reactive benzyl bromide, a functionalizable aryl bromide, and the electron-withdrawing fluorine atoms suggests that this compound can be a precursor to a variety of functional materials. The fluorine substituents can enhance properties such as thermal stability, solubility in organic media, and electronic characteristics of the final materials.

While direct citations for the use of this compound in polymer synthesis are not prevalent in the literature, its structure is highly suggestive of its potential as a monomer for creating advanced polymer architectures. For instance, it could be envisioned as a monomer in the synthesis of fluorinated poly(phenylene vinylene)s (PPVs) or as a building block for dendrimers. The difluoro-substitution pattern would be expected to influence the electronic properties and processability of the resulting polymers.

In a hypothetical scenario, the benzyl bromide functionality could be converted to a phosphonium (B103445) salt, which could then undergo a Wittig reaction with a dialdehyde (B1249045) to form a PPV. The bromine atom on the aromatic ring could be utilized in a subsequent polymerization step, such as a Suzuki or Stille coupling, to create a cross-linked or more complex polymer network.

The development of specialty chemicals, such as liquid crystals and flame retardants, often relies on the use of highly functionalized aromatic building blocks. While specific examples utilizing this compound are not widely reported, its structural motifs are found in related functional materials.

For example, the closely related compound, 4-bromo-2,3-difluorobenzaldehyde, has been identified as an important intermediate for liquid crystals. guidechem.com The fluorine atoms in such structures are beneficial as they are of a similar size to hydrogen, minimizing steric hindrance to the ordered packing of liquid crystal phases, while their high electronegativity imparts a desirable dipole moment. guidechem.com It is conceivable that this compound could be converted to similar aldehyde or other mesogenic cores for liquid crystal applications.

In the realm of flame retardants, brominated compounds are widely used to reduce the flammability of materials. miljodirektoratet.nobromxchem.comwikipedia.org Polymeric brominated flame retardants are of particular interest due to their reduced potential for bioaccumulation. nih.gov High molecular weight flame retardants can be synthesized through the alkylation of aromatic molecules with brominated benzyl halides. nih.gov The high bromine content of molecules like this compound makes it a potential candidate for incorporation into such flame-retardant materials.

Table 1: Potential Applications in Materials Science

Application AreaPotential Role of this compoundKey Structural Features Utilized
Advanced Polymers Monomer for fluorinated polymers (e.g., PPVs, dendrimers)Benzyl bromide for polymerization, aryl bromide for cross-linking, fluorine atoms for property modification
Liquid Crystals Precursor to fluorinated mesogenic coresBromo- and difluoro-substituted phenyl ring
Flame Retardants Building block for polymeric brominated flame retardantsHigh bromine content, reactive benzyl bromide for incorporation

Construction of Complex Organic Molecules

The reactivity of the benzyl bromide group makes this compound a useful reagent for introducing the 5-bromo-2,3-difluorobenzyl moiety into more complex organic structures, including those with defined stereochemistry and biological activity.

The development of methods for the asymmetric alkylation of enolates and other nucleophiles is a cornerstone of modern organic synthesis. While the literature does not specifically detail the use of this compound in stereoselective reactions, substituted benzyl halides are commonly employed as electrophiles in such transformations. nih.gov

For instance, the phase-transfer catalyzed asymmetric alkylation of isoflavanones with various benzyl halides proceeds with high enantioselectivity. nih.gov It is plausible that this compound could be used in similar catalytic systems to generate chiral molecules containing the 5-bromo-2,3-difluorobenzyl group. The electronic nature of the difluorinated ring could influence the reactivity and selectivity of such reactions.

Fluorinated analogs of natural products are of significant interest in medicinal chemistry, as the introduction of fluorine can modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. While there are no specific reports of this compound being used in the total synthesis of a natural product, it represents a valuable building block for creating fluorinated analogs of biologically active compounds. nih.gov

The 5-bromo-2,3-difluorobenzyl unit could be introduced into a target molecule via alkylation of a suitable nucleophile. The remaining bromine atom on the aromatic ring would then serve as a handle for further elaboration through cross-coupling reactions, allowing for the rapid generation of a library of analogs for structure-activity relationship studies.

Table 2: Potential Applications in Complex Molecule Synthesis

Application AreaPotential Reaction TypeResulting Structural Motif
Stereoselective Synthesis Asymmetric alkylation of prochiral nucleophilesChiral center with a 5-bromo-2,3-difluorobenzyl substituent
Natural Product Analogs Alkylation followed by cross-couplingFluorinated and functionalized aromatic core

Derivatization and Functionalization Strategies for 5 Bromo 2,3 Difluorobenzyl Bromide

Aryl Bromine Functionalization

The bromine atom on the aromatic ring of 5-Bromo-2,3-difluorobenzyl bromide serves as a valuable handle for introducing a variety of functional groups through metal-mediated cross-coupling reactions or metal-halogen exchange.

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the context of halo-substituted fluoroarenes, deprotonation typically occurs at a position adjacent to a fluorine atom. epfl.ch For substrates containing bromine, the reaction pathway can be influenced by the choice of base and reaction conditions, potentially leading to either metal-halogen exchange or deprotonation. psu.edu Specifically, using a superbase like potassium tert-butoxide-activated butyllithium (B86547) on fluoroarenes with a chlorine or bromine substituent has been shown to favor deprotonation ortho to a fluorine atom. epfl.ch This strategy allows for the introduction of electrophiles in a highly controlled manner, providing access to a wide array of substituted derivatives that would be challenging to synthesize through other methods.

Reductive debromination offers a pathway to remove the aryl bromine, yielding 2,3-difluorobenzyl derivatives which can then be further functionalized. Various methods for the hydrodebromination of aryl bromides have been developed, often employing catalytic systems. These methods can be performed under mild conditions and show good functional group tolerance.

Recent advancements in this area include:

Photoredox Catalysis : Visible-light-mediated photoredox catalysis, combined with silane-mediated atom transfer, provides a mild method for the hydrodebromination of unactivated aryl bromides. acs.org

Cobalt Catalysis : Cobalt tetra-butyl porphyrin complexes have been used for the catalytic hydrodebromination of aryl bromides using ethanol (B145695) as a hydrogen source. dntb.gov.ua

Palladium and Iron Catalysis : Palladium nanoparticles on graphitic carbon nitride, in conjunction with an iron salt, can promote hydrodehalogenation using water as the hydrogen source under visible light. thieme-connect.com

Copper Catalysis : A microwave-assisted, copper-catalyzed tandem catalysis methodology has been developed for the hydrodehalogenation of aryl bromides. acs.org This process often involves an initial halide exchange to form a more reactive aryl iodide. acs.org

Sodium Hydride-based Reduction : A practical method for the radical chain reduction of aryl bromides uses sodium hydride and 1,4-dioxane. nih.gov

Once the bromine is removed to form a 2,3-difluorobenzyl intermediate, the molecule can undergo further reactions at the benzylic position or on the aromatic ring, leveraging the directing effects of the fluorine atoms.

Benzylic Position Modifications

The bromomethyl group is a highly reactive site, enabling a wide range of transformations through nucleophilic substitution and other reactions.

The benzylic bromide is an excellent electrophile for SN2 reactions, allowing for the introduction of various nucleophiles. chemguide.co.uk This is a fundamental strategy for elaborating the structure of this compound.

Common transformations include:

Ether Synthesis : Reaction with alkoxides (the conjugate base of an alcohol) in a classic Williamson ether synthesis yields benzylic ethers. masterorganicchemistry.com This reaction is highly efficient with primary halides like benzyl (B1604629) bromide. masterorganicchemistry.com

Formation of Alcohols : Hydrolysis of the benzylic bromide can lead to the corresponding alcohol, (5-Bromo-2,3-difluorophenyl)methanol. aablocks.com

Fluorine Substitution : The bromine can be exchanged for fluorine using nucleophilic fluorinating agents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), sometimes in combination with a silver salt to enhance reactivity. rsc.orgnii.ac.jpnih.gov

The following table summarizes some key transformations of the bromomethyl group:

Table 1: Transformations of the Bromomethyl Group

Reagent/Condition Product Functional Group Reaction Type
Alkoxide (RO⁻) Ether (-OCH₂R) Williamson Ether Synthesis masterorganicchemistry.com
Hydroxide (OH⁻) / H₂O Alcohol (-CH₂OH) Nucleophilic Substitution/Hydrolysis
Cyanide (CN⁻) Nitrile (-CH₂CN) Nucleophilic Substitution
Azide (N₃⁻) Azide (-CH₂N₃) Nucleophilic Substitution
Amines (RNH₂, R₂NH) Amines (-CH₂NHR, -CH₂NR₂) Nucleophilic Substitution

Regioselective Alkylation and Arylation at the Benzylic Carbon

The benzylic carbon can also be a site for the formation of new carbon-carbon bonds, leading to more complex molecular scaffolds. While direct alkylation or arylation on the benzylic bromide can be challenging due to competing reactions, it can be achieved under specific conditions, often involving organometallic reagents.

Reactions at the benzylic position are a cornerstone of synthetic organic chemistry. masterorganicchemistry.com For benzylic halides, both SN1 and SN2 pathways can be accessible depending on the substrate and conditions. khanacademy.org The formation of a stable benzylic carbocation or the accessibility for backside attack in an SN2 reaction allows for the introduction of various carbon nucleophiles.

Ring Fluorination and Defluorination Strategies (if applicable to derivatives)

While direct modification of the C-F bonds on the this compound ring is challenging due to their high strength, strategies exist for altering the fluorination pattern in related polyfluorinated aromatic compounds. bohrium.comnih.gov These strategies are typically applied to derivatives where other functional groups activate the ring for such transformations.

Metabolic Activation for Defluorination : In biological systems, the defluorination of polyfluorinated compounds often proceeds through metabolic activation. nih.govmdpi.comresearchgate.net This involves enzymatic reactions that introduce other functional groups onto the ring, which then facilitate C-F bond cleavage. nih.govmdpi.comresearchgate.net For example, the introduction of a hydroxyl group ortho to a fluorinated substituent can lead to spontaneous defluorination through electronic rearrangement. researchgate.net

Chemical Defluorination : Chemical methods for hydrodefluorination often require harsh conditions or specialized catalysts. bohrium.com Photo- and electrochemical strategies are emerging as promising approaches for the synthesis of partially fluorinated compounds from polyfluorinated starting materials. bohrium.com

Nucleophilic Aromatic Substitution (SNAr) : In highly activated aromatic systems, a fluorine atom can sometimes be displaced by a potent nucleophile. The existing fluorine atoms in this compound derivatives activate the ring towards such substitutions, although displacing a fluorine atom is generally more difficult than displacing other halogens.

These strategies are more relevant to the further modification of derivatives of this compound rather than the starting material itself. The initial functionalizations at the aryl bromide and benzylic positions often set the stage for these more advanced transformations.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure and properties of molecules. For 5-Bromo-2,3-difluorobenzyl bromide, DFT calculations can elucidate how the interplay of the bromine and fluorine substituents on the aromatic ring influences its chemical behavior. These calculations provide a detailed picture of electron distribution, molecular orbital energies, and reactivity indicators. ufms.brnih.gov

Analysis of Molecular Orbitals and Electronic Structure

The electronic properties of this compound are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.govwindows.net

For this compound, the π-system of the difluorobromobenzene ring contributes significantly to the HOMO, while the LUMO is expected to have substantial character associated with the antibonding σ* orbital of the C-Br bond in the bromomethyl group. The presence of electronegative fluorine and bromine atoms on the aromatic ring lowers the energy of the molecular orbitals compared to unsubstituted toluene (B28343). This modification of the electronic landscape is critical for the molecule's reactivity. nih.govwindows.net Theoretical calculations on similar halogenated compounds help in understanding these properties. scielo.br

Table 1: Representative Electronic Properties from DFT Calculations on Related Halogenated Benzenes

Property Description Expected Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to ionization potential. Lowered by electron-withdrawing F and Br atoms, indicating higher ionization energy.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron affinity. Lowered, particularly due to the C-Br σ* orbital, making the molecule a better electron acceptor.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability. A relatively large gap suggests good kinetic stability, but the low-lying LUMO points to specific reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface. Reveals electron-rich (negative) regions on the fluorine atoms and an electron-deficient (positive) region (σ-hole) on the bromine atom of the benzyl (B1604629) group, guiding intermolecular interactions. nih.gov

Prediction of Reactivity and Reaction Pathways

DFT calculations are highly effective in predicting the reactivity of benzyl halides, which are prone to nucleophilic substitution reactions (SN1 and SN2). researchgate.netquora.com The reactivity of this compound is dictated by several factors: the stability of the potential benzyl cation intermediate (SN1 pathway) and the accessibility of the benzylic carbon for nucleophilic attack (SN2 pathway).

The electron-withdrawing nature of the two fluorine atoms and the bromine atom on the aromatic ring deactivates the ring towards electrophilic substitution but influences the benzylic position. These substituents destabilize the formation of a positive charge on the benzylic carbon, thus disfavoring a pure SN1 mechanism. researchgate.net Consequently, the SN2 pathway is often more probable. Computational studies can model the transition state of the SN2 reaction, providing activation energies that correlate with reaction rates. mdpi.com The presence of the ortho-fluorine atom may also sterically hinder the approach of a nucleophile to the benzylic carbon.

Table 2: Predicted Influence of Ring Substituents on Benzyl Bromide Reactivity

Substituent Type on Benzene (B151609) Ring Example Group Effect on SN1 Reactivity Effect on SN2 Reactivity Predicted Effect for this compound
Electron-Donating -OCH₃, -CH₃ Stabilizes benzyl cation, accelerates reaction. Small accelerating or decelerating effect. N/A
Electron-Withdrawing -NO₂, -CN, -F, -Br Destabilizes benzyl cation, decelerates reaction. Accelerates reaction by stabilizing the electron-rich transition state. The F and Br substituents are predicted to favor an SN2 pathway. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing valuable information about conformational preferences and flexibility. dntb.gov.ua For this compound, a key area of conformational flexibility is the rotation of the bromomethyl (-CH₂Br) group relative to the plane of the aromatic ring.

While specific MD studies on this exact molecule are not prominent in the literature, simulations on related fluorinated aromatic compounds would be expected to reveal the energetic landscape of this rotation. The analysis would focus on the potential steric and electrostatic interactions between the bromine atom of the benzyl group and the adjacent fluorine atom at the C2 position. These simulations can calculate the rotational energy barrier and identify the most stable (lowest energy) conformations, which governs how the molecule presents itself for intermolecular interactions or reactions. nih.gov Such studies on similar photoexcited molecules have been used to understand their relaxation dynamics. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies of Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used in drug design and materials science to correlate the chemical structure of compounds with a specific activity, such as biological potency or physical properties. researchgate.net Although no specific QSAR models for derivatives of this compound have been published, the framework for such a study is well-established.

A hypothetical QSAR study would involve synthesizing a library of derivatives, for instance, by substituting the benzylic bromide with various nucleophiles. The biological or chemical activity of each derivative would be measured experimentally. Then, a range of molecular descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression, are used to build a mathematical model that links the descriptors to the observed activity. unair.ac.idresearchgate.net This model can then be used to predict the activity of new, unsynthesized compounds, guiding further research. acs.org

Table 3: Common Molecular Descriptors for QSAR Studies of Benzyl Bromide Derivatives

Descriptor Class Example Descriptors Relevance to Activity
Electronic HOMO/LUMO energies, Dipole moment, Partial charges Govern electrostatic interactions and reaction propensity.
Steric Molecular volume, Surface area, Molar refractivity Influence how a molecule fits into a binding site or approaches a reactant.
Hydrophobic LogP (octanol-water partition coefficient) Crucial for membrane permeability and hydrophobic interactions in biological systems.
Topological Connectivity indices, Shape indices Numerically describe the molecular structure, branching, and shape.

Investigation of Non-Covalent Interactions and Halogen Bonding in Related Systems

Non-covalent interactions are critical for understanding the behavior of molecules in the solid state (crystal engineering) and in biological systems (drug-receptor binding). nih.govnih.govwikipedia.org Halogenated compounds like this compound are capable of participating in a specific and directional non-covalent interaction known as halogen bonding. wikipedia.org

Halogen bonding occurs when an electron-deficient region, known as a σ-hole, on a halogen atom (in this case, the bromine of the C-Br bond) interacts attractively with a nucleophilic (electron-rich) region on an adjacent molecule, such as a lone pair on an oxygen or nitrogen atom. wikipedia.orgnih.gov The strength of this interaction follows the trend I > Br > Cl > F. rsc.org

Computational studies on related brominated and fluorinated aromatic systems have shown that:

The bromine atom on the benzyl group possesses a positive σ-hole, making it a potential halogen bond donor.

The fluorine atoms on the aromatic ring are electronegative and can act as weak hydrogen bond acceptors in C-H···F interactions.

The electron-withdrawing fluorine atoms can enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability. researchgate.net

These interactions, along with π-π stacking of the aromatic rings, play a significant role in determining the crystal packing of related molecules. mdpi.com

Table 4: Types of Non-Covalent Interactions Potentially Involving this compound

Interaction Type Description Typical Energy (kcal/mol)
Halogen Bonding (C-Br···Nu) Interaction between the σ-hole on bromine and a nucleophile (Nu). wikipedia.org 1–5
Hydrogen Bonding (C-H···F) Weak interaction between a C-H bond and a fluorine atom. 0.5–1.5
π-π Stacking Attraction between aromatic rings. 1–3
Halogen-Aromatic Interaction between a halogen and the face of an aromatic ring. researchgate.net Repulsive to weakly attractive (0.2–0.7)

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Product Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 5-Bromo-2,3-difluorobenzyl bromide and its derivatives. By analyzing the ¹H, ¹³C, and ¹⁹F nuclei, researchers can gain detailed insight into the molecular structure and monitor transformations, thereby elucidating reaction mechanisms. magritek.comresearchgate.net

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For this compound, the benzylic protons (-CH₂Br) are expected to show a characteristic singlet, while the aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. Monitoring the shifts and disappearance of reactant signals (e.g., the aldehyde proton if synthesized via reduction and bromination of an aldehyde) and the appearance of the benzylic proton signal confirms reaction progress.

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbon attached to the bromine will be significantly shifted, and the fluorine atoms will cause splitting of the aromatic carbon signals (C-F coupling). chemicalbook.com These specific coupling patterns are crucial for confirming the substitution pattern on the aromatic ring. magritek.comchemicalbook.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is particularly powerful. It provides direct information about the electronic environment of the fluorine atoms. The chemical shifts and coupling constants between the two non-equivalent fluorine atoms (F-2 and F-3) and with adjacent protons are highly sensitive to structural changes, making this technique ideal for confirming the identity of the target compound and detecting any isomeric impurities. chemicalbook.com

Mechanistic Elucidation: During a reaction, NMR can be used to identify transient intermediates or byproducts. For instance, in a substitution reaction where the bromide is replaced, the disappearance of the characteristic -CH₂Br signal and the appearance of a new signal corresponding to the -CH₂-Nu group (where Nu is the nucleophile) can be tracked over time to determine reaction kinetics and mechanism. researchgate.net

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Key Splitting Patterns
¹H ~4.5 Singlet (s) for -CH ₂Br
~7.2 - 7.6 Multiplets (m) for aromatic protons
¹³C ~30-35 Signal for -C H₂Br
~115 - 155 Complex signals for aromatic carbons, showing C-F coupling

| ¹⁹F | -130 to -140 | Multiplets (m) for the two distinct fluorine atoms |

Note: Predicted values are based on analysis of similar structures like 1-Bromo-2,3-difluorobenzene (B1273032) and 2,4-Difluorobenzyl bromide. chemicalbook.comchemicalbook.com Actual values may vary.

Mass Spectrometry (MS) for Reaction Pathway Identification and Impurity Profiling (e.g., GC-MS/MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying components in a reaction mixture, which is essential for pathway identification and impurity profiling. researchgate.net

Molecular Ion Peak: A key feature in the mass spectrum of this compound is the molecular ion peak (M+). Due to the presence of bromine, this peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. pressbooks.pub This isotopic signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule.

Fragmentation Pattern: The electron ionization (EI) mass spectrum will show distinct fragment ions that help to confirm the structure. researchgate.net Common fragmentation pathways include the loss of the bromine atom ([M-Br]⁺) to form a stable benzyl (B1604629) cation, and the loss of the entire bromomethyl group ([M-CH₂Br]⁺). Analysis of these fragments helps to piece together the molecular structure.

Reaction and Impurity Analysis: GC-MS allows for the separation of the desired product from starting materials, solvents, and reaction byproducts. researchgate.net By analyzing the mass spectrum of each separated peak, impurities can be identified. This is crucial for quality control and for understanding side reactions that may occur during synthesis. For example, regioisomers or products of over-bromination could be detected and quantified. researchgate.net Advanced techniques like GC-MS/MS provide even greater specificity by selecting a specific fragment ion and analyzing its further fragmentation, which is useful for confirming the identity of trace-level impurities. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational transitions. youtube.com These techniques are effective for a quick assessment of the compound's identity and for monitoring the progress of a reaction.

Functional Group Analysis: The IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups.

Aromatic C-H Stretch: Peaks typically appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: Absorptions from the -CH₂- group are found in the 2850-3000 cm⁻¹ region. libretexts.org

Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches result in one or more bands in the 1450-1600 cm⁻¹ range. youtube.comlibretexts.org

C-F Stretch: Strong absorptions corresponding to the carbon-fluorine bonds are expected in the 1100-1400 cm⁻¹ region.

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region, around 500-650 cm⁻¹.

Reaction Monitoring: IR spectroscopy can be used to track a reaction in real-time. For example, if this compound is synthesized from 5-bromo-2,3-difluorotoluene via radical bromination, one could monitor the appearance of the C-Br stretch. Conversely, in a substitution reaction where the benzyl bromide is the starting material, the disappearance of the characteristic C-Br band would indicate the consumption of the reactant. pressbooks.pub

Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C In-ring Stretch 1450 - 1600 Medium-Strong
C-F Stretch 1100 - 1400 Strong

Source: Data compiled from general spectroscopy tables and analysis of similar compounds. libretexts.orglibretexts.org

Chromatographic Techniques (e.g., HPLC, GC) in Purity Assessment and Process Optimization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones of purity assessment and process optimization in the synthesis of this compound. nih.gov

Purity Assessment: HPLC and GC methods are developed to separate the main compound from any impurities. rsc.org The area of the peak corresponding to this compound relative to the total area of all peaks gives a quantitative measure of its purity. nih.gov These methods must be validated according to established guidelines (e.g., ICH) to ensure they are specific, accurate, linear, and precise. rsc.org This allows for the reliable determination of purity in final products, often achieving levels greater than 99.9%. nih.gov

Process Optimization: During the development of a synthetic process, chromatography is used to analyze the outcome of reaction trials under different conditions (e.g., temperature, reaction time, catalyst). By quantifying the yield of the desired product and the profile of impurities for each trial, the optimal conditions that maximize yield and minimize byproducts can be identified. nih.gov For instance, a GC method can be used to separate and quantify isomers of related compounds like bromofluorobenzaldehydes, which is critical for developing a highly selective synthesis. rsc.org

Summary of Chromatographic Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components. Peak for the main compound is well-resolved from impurities.
Linearity Proportional relationship between concentration and analytical response. Correlation coefficient (r²) > 0.999 rsc.org
Accuracy Closeness of test results to the true value. Recovery typically between 93.7% and 107.7% rsc.org
Precision Closeness of agreement between a series of measurements. Low Relative Standard Deviation (RSD).
Limit of Detection (LOD) Lowest amount of analyte that can be detected. Established at low ppm levels (e.g., 0.4 ppm) rsc.org

| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined. | Established at low ppm levels (e.g., 1.2 ppm) rsc.org |

X-ray Crystallography for Structural Determination of Derivatives

While this compound is itself a liquid or low-melting solid, it is often used as a building block to synthesize more complex, solid derivatives. For these derivatives, X-ray crystallography provides the most definitive structural proof. nih.govresearchgate.net

This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the calculation of the precise three-dimensional arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and stereochemistry. researchgate.net

In drug discovery or materials science, where this compound might be incorporated into a larger molecule (e.g., an enzyme inhibitor), obtaining a crystal structure is often a critical goal. nih.gov For example, if a derivative is designed to bind to a biological target like an enzyme, co-crystallization of the derivative with the protein can reveal the exact binding mode and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov This level of structural detail is invaluable for understanding structure-activity relationships and for designing more potent or selective compounds. nih.gov

Industrial Relevance and Process Scale Up Research

Challenges and Strategies in Large-Scale Synthesis of 5-Bromo-2,3-difluorobenzyl bromide

The transition from laboratory-scale synthesis to industrial production of this compound is fraught with challenges that necessitate careful consideration and strategic planning. Key difficulties include:

Reaction Control and Safety: The bromination of the benzylic position is often a highly exothermic reaction. rsc.org On a large scale, inadequate heat dissipation can lead to thermal runaway, posing significant safety risks and promoting the formation of undesirable side products. rsc.orgsciencemadness.org The use of highly reactive and hazardous reagents like elemental bromine also presents handling and containment challenges.

Reagent Stoichiometry and Selectivity: Achieving high selectivity for the desired monobrominated product over di- or polybrominated species is a primary challenge. Precise control over reagent stoichiometry, particularly the amount of brominating agent, is crucial. In large batches, ensuring uniform mixing and concentration gradients can be difficult, leading to localized over-bromination.

Solvent Selection and Recovery: The choice of solvent is critical for reaction efficiency, product solubility, and ease of downstream processing. Traditional solvents like carbon tetrachloride, while effective, are often hazardous and environmentally persistent. organic-chemistry.org Identifying greener, safer, and easily recyclable solvent alternatives is a key consideration for sustainable large-scale production.

Product Isolation and Purification: Isolating the target compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and the brominating agent, can be complex. Purification methods such as distillation or recrystallization may need to be optimized for large quantities to ensure high purity while minimizing product loss. google.com

To address these challenges, several strategies are employed in the fine chemical industry:

Process Intensification: This approach focuses on developing manufacturing processes that are more efficient, safer, and have a smaller environmental footprint. numberanalytics.comgspchem.com For the synthesis of benzyl (B1604629) bromides, this can involve the use of continuous flow reactors. rsc.orgamarequip.comacs.org Flow chemistry offers superior heat and mass transfer, enabling better control over exothermic reactions and minimizing the inventory of hazardous materials at any given time. amarequip.comacs.org Microreactors, a form of process intensification, can provide even greater control over reaction conditions. numberanalytics.comamarequip.com

Alternative Brominating Agents: To avoid the direct use of hazardous liquid bromine, alternative reagents like N-bromosuccinimide (NBS) are often used. rsc.orgorganic-chemistry.org While NBS is a safer solid, its use can introduce challenges related to its solubility and the removal of the succinimide (B58015) byproduct.

In Situ Reagent Generation: Generating the brominating agent in situ can enhance safety and control. For instance, the reaction of sodium bromate (B103136) with hydrobromic acid can produce bromine directly in the reaction medium, avoiding the need to handle and store large quantities of elemental bromine. rsc.org

Process Optimization for Enhanced Efficiency and Yield

Optimizing the synthesis of this compound is a continuous effort to maximize product yield and process efficiency, thereby reducing costs and environmental impact. Key areas of optimization include:

Reaction Conditions: A systematic study of reaction parameters such as temperature, reaction time, and catalyst loading (if applicable) is essential. Design of Experiments (DoE) is a powerful statistical tool used to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions.

Catalyst Development: For reactions that are catalyzed, the choice of catalyst is critical. Research into more active, selective, and robust catalysts can significantly improve process efficiency. For example, the use of heterogeneous catalysts can simplify product purification by allowing for easy separation of the catalyst from the reaction mixture through filtration. organic-chemistry.org

Continuous Flow Processes: As mentioned, transitioning from batch to continuous manufacturing can lead to significant improvements. amarequip.comacs.org Continuous flow reactors allow for precise control over residence time, temperature, and stoichiometry, leading to higher yields and purity. rsc.org The enhanced safety profile of continuous processes is also a major driver for their adoption. amarequip.comacs.org

Solvent Screening: A thorough screening of solvents is conducted to find a medium that not only facilitates the reaction but also simplifies downstream processing. The ideal solvent would have high solubility for the reactants, low solubility for byproducts to allow for easy separation, a suitable boiling point for easy removal, and a favorable environmental and safety profile.

The table below illustrates a hypothetical comparison of a traditional batch process with an optimized continuous flow process for the synthesis of a benzyl bromide derivative.

ParameterTraditional Batch ProcessOptimized Continuous Flow Process
Reaction Time 8 - 12 hours15 - 30 minutes
Typical Yield 75 - 85%> 95%
Operating Temperature 60 - 80 °C80 - 100 °C (with better control)
Safety Concerns High (large volume of hazardous materials)Low (small reactor volume)
Byproduct Formation Moderate to HighLow
Scalability Difficult, requires significant redevelopmentEasier, "numbering-up" of reactors

This table is for illustrative purposes and the data presented is hypothetical.

Quality Control and Analytical Method Development for Industrial Production

Robust quality control (QC) and analytical methods are indispensable for ensuring the consistent production of high-purity this compound that meets the stringent requirements of the pharmaceutical and other high-tech industries.

In-Process Controls (IPCs): IPCs are analytical tests performed at critical stages of the manufacturing process to monitor the reaction's progress and ensure it is proceeding as expected. This can involve techniques like:

High-Performance Liquid Chromatography (HPLC): To monitor the consumption of the starting material and the formation of the product and any byproducts.

Gas Chromatography (GC): Suitable for volatile compounds, GC can be used to assess the purity of the reaction mixture.

Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

Final Product Specification and Testing: A comprehensive set of specifications is established for the final product to define its quality. These specifications typically include:

Appearance: Visual inspection of the product's physical state and color.

Identity: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

Purity/Assay: Quantitative determination of the product's purity, usually by HPLC or GC. This is critical to ensure the absence of impurities that could affect subsequent reactions or the final product's efficacy and safety.

Related Substances/Impurities: Identification and quantification of any impurities, including starting materials, byproducts, and degradation products.

Residual Solvents: Quantification of any remaining solvents from the manufacturing process using GC with a headspace autosampler.

The development and validation of these analytical methods are performed according to international guidelines (e.g., ICH for pharmaceutical intermediates) to ensure they are accurate, precise, reproducible, and robust.

Economic and Environmental Impact of Production Methodologies

The choice of production methodology for this compound has significant economic and environmental consequences.

Economic Impact:

Capital Expenditure (CapEx): The initial investment in manufacturing equipment can be significant. While traditional batch reactors may have a lower initial cost, the long-term economic benefits of continuous manufacturing, such as higher throughput and reduced footprint, can justify the higher initial investment. amarequip.com

Operational Expenditure (OpEx): This includes costs related to energy consumption, labor, and waste disposal. Process intensification and green chemistry approaches can lead to lower energy usage and reduced waste, thereby lowering OpEx. gspchem.com

Yield and Throughput: Higher yields and throughput directly translate to lower cost per kilogram of the product. Continuous processes often offer significantly higher throughput compared to batch processes of a similar scale. rsc.org

Environmental Impact:

Green Chemistry Principles: The application of green chemistry principles is becoming increasingly important in the chemical industry to minimize environmental impact. rsc.org This includes:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. gspchem.com

Waste Reduction: Minimizing the generation of waste products. gspchem.com

Process Mass Intensity (PMI): PMI is a metric used to assess the environmental footprint of a manufacturing process. It is the ratio of the total mass of materials (raw materials, solvents, process aids) used to the mass of the final product. A lower PMI indicates a more environmentally friendly process. The optimization of the synthesis of benzyl bromides has been shown to significantly reduce PMI. rsc.org

Waste Treatment and Disposal: The nature and volume of waste generated are critical environmental considerations. The development of processes that produce less hazardous and more easily treatable waste streams is a key goal.

The adoption of modern, sustainable manufacturing technologies is crucial for the long-term viability and environmental responsibility of producing key chemical intermediates like this compound.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2,3-difluorobenzyl bromide?

  • Methodological Answer : A common approach involves bromination and fluorination of substituted benzyl alcohols. For example, halogen exchange reactions using PBr₃ or HBr in the presence of a fluorinating agent (e.g., KF/18-crown-6) can yield the target compound. Reaction conditions such as anhydrous solvents (e.g., DCM), temperatures between 0–30°C, and inert atmospheres are critical to avoid side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water) is recommended based on similar brominated fluorobenzyl compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.0–7.5 ppm, split due to fluorine coupling).
  • ¹⁹F NMR : Two distinct signals for fluorine atoms at positions 2 and 3 (δ -110 to -120 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 267.92 (C₇H₅Br₂F⁺) with isotopic patterns characteristic of bromine.
  • IR Spectroscopy : C-Br stretch (~550 cm⁻¹) and C-F stretches (~1200 cm⁻¹). Cross-validate with elemental analysis for Br/F content .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing fluorine atoms at positions 2 and 3 activate the benzyl bromide toward nucleophilic attack (SN₂ mechanism) but introduce steric hindrance. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Experimentally, compare reaction rates with less hindered analogs (e.g., 4-Bromo-2-fluorobenzyl bromide, CAS 76283-09-5) under identical conditions. Kinetic data (Arrhenius plots) and Hammett parameters (σ values for substituents) quantify electronic effects .

Q. What strategies mitigate competing elimination reactions during functionalization of this compound?

  • Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states for substitution over elimination.
  • Temperature Control : Lower temperatures (0–25°C) favor SN₂ pathways.
  • Base Selection : Weak bases (e.g., K₂CO₃) minimize E2 elimination. Monitor reactions via TLC or in-situ NMR to detect byproducts early .

Q. How can discrepancies in reported physical properties (e.g., melting points) be resolved?

  • Methodological Answer : Contradictions often arise from impurities or polymorphic forms. For this compound, ensure purity via repeated recrystallization (e.g., using hexane at -20°C) and analyze via DSC to detect polymorphs. Compare data with structurally similar compounds (e.g., 4-Bromo-3-fluorobenzyl bromide, CAS 127425-73-4, mp 30°C) to establish trends. Publish full experimental details (heating/cooling rates, solvent history) to standardize reporting .

Data-Driven Research Questions

Q. What computational tools predict the solubility and stability of this compound in different solvents?

  • Methodological Answer : Use COSMO-RS or Hansen solubility parameters to model solubility in solvents like THF, ethanol, or DCM. Experimentally validate predictions via gravimetric analysis (mass loss after 24h storage). For stability, conduct accelerated degradation studies (40°C/75% RH) and monitor via HPLC. Compare with analogs (e.g., 5-Bromo-2,4-difluorobenzaldehyde, CAS 1881295-62-0) to assess fluorine substitution impacts .

Q. How does the orientation of fluorine substituents affect crystallographic packing of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction to determine unit cell parameters. Fluorine’s electronegativity induces dipole-dipole interactions, influencing packing motifs. Compare with derivatives lacking fluorine (e.g., 5-Bromo-2-methylbenzylamine, CAS 914358-73-9) to isolate substituent effects. Use Mercury software to visualize Hirshfeld surfaces and quantify intermolecular contacts .

Tables for Key Data

Property Value Reference Compound CAS RN
Molecular Weight267.92 g/mol4-Bromo-2-fluorobenzyl bromide76283-09-5
Melting Point~30°C (estimated)4-Bromo-3-fluorobenzyl bromide127425-73-4
Boiling Point162–165°C (extrapolated)5-Bromo-2-fluorobenzotrifluoride393-37-3
Solubility in DCMHigh (>100 mg/mL)5-Bromo-2,4-difluoronitrobenzene345-24-4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.